2-Bromo-5-methoxy-4-propoxybenzonitrile
Description
Historical Context and Evolution of Substituted Aromatic Nitriles in Synthetic Research
The study of aromatic nitriles dates back to the 19th century. In 1844, Hermann Fehling first reported the synthesis of benzonitrile (B105546) through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org This foundational discovery was followed by the development of more specific synthetic methods. In 1872, Edmund A. Letts developed the Letts nitrile synthesis, a reaction of aromatic carboxylic acids with metal thiocyanates to form nitriles. wikipedia.org Another cornerstone method, the Sandmeyer reaction, was discovered in 1884; this process involves the conversion of an aryl diazonium salt to the corresponding nitrile using copper(I) cyanide. numberanalytics.com
The Rosenmund-von Braun reaction, another key historical method, prepares aryl nitriles from aryl halides. wikipedia.org The 20th and 21st centuries have seen the evolution of nitrile synthesis towards greater efficiency and selectivity. Modern industrial production of benzonitrile often utilizes the ammoxidation of toluene (B28343), where toluene reacts with ammonia (B1221849) and oxygen at high temperatures. wikipedia.orgmedcraveonline.com Furthermore, the advent of transition metal-catalyzed reactions, using catalysts based on palladium, nickel, or copper, has revolutionized the synthesis of aromatic nitriles from aryl halides, offering milder reaction conditions and a broader scope of application. numberanalytics.comnumberanalytics.com
Significance of Benzonitrile Scaffolds in Modern Organic Synthesis and Materials Science Research
The benzonitrile scaffold is a fundamental structural motif in a vast array of chemical applications. solubilityofthings.com In organic synthesis, these compounds are highly valued as intermediates for producing pharmaceuticals, agrochemicals, dyes, and pigments. atamankimya.comnumberanalytics.com The nitrile group's reactivity is central to its utility, serving as a precursor for numerous other functional groups. numberanalytics.com Benzonitriles are also employed as specialty solvents, capable of dissolving a wide range of substances, including many resins, polymers, and anhydrous metallic salts. atamanchemicals.comnih.gov
In the realm of coordination chemistry, benzonitrile acts as a useful ligand in complexes with transition metals. wikipedia.orgatamanchemicals.com These benzonitrile complexes are often soluble in organic solvents and feature labile ligands that can be easily displaced, making them valuable synthetic intermediates in organometallic chemistry. wikipedia.orgrochester.edu The application of benzonitrile derivatives extends into materials science, where they are integral to the production of resins like benzoguanamine. atamankimya.comwikipedia.org Recent research has also highlighted the use of multifunctional benzonitrile derivatives in the development of advanced materials for organic light-emitting diodes (OLEDs), demonstrating their potential in cutting-edge optoelectronic applications. rsc.org
Overview of the Chemical Compound 2-Bromo-5-methoxy-4-propoxybenzonitrile within Functionalized Aromatics Research
This compound is a polyfunctionalized aromatic compound. Its structure is characterized by a central benzene (B151609) ring substituted with four distinct functional groups: a bromo group, a methoxy (B1213986) group, a propoxy group, and a nitrile group. This substitution pattern places it within the class of highly functionalized small molecules used in synthetic research.
While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical identity is well-defined. The key identifiers and properties of the compound are summarized below.
| Property | Value |
|---|---|
| CAS Number | 515828-87-2 appchemical.comsigmaaldrich.com |
| Molecular Formula | C11H12BrNO2 appchemical.comsigmaaldrich.com |
| Molecular Weight | 270.12 g/mol appchemical.com |
| SMILES | CCCOc1cc(Br)c(cc1OC)C#N appchemical.com |
The multifaceted nature of this compound's structure suggests its potential as a versatile intermediate in organic synthesis. The presence of a bromine atom provides a reactive site for various cross-coupling reactions, a common strategy for forming carbon-carbon or carbon-heteroatom bonds. The nitrile group can be transformed into other key functionalities, while the methoxy and propoxy groups modulate the electronic properties and steric environment of the aromatic ring, influencing its reactivity in further synthetic steps. As such, this compound represents a valuable, albeit under-explored, building block for the synthesis of more complex molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxy-4-propoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPUWJRTDYRINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Organic Transformations and Reactivity of 2 Bromo 5 Methoxy 4 Propoxybenzonitrile
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom at the C-2 position of 2-Bromo-5-methoxy-4-propoxybenzonitrile serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are foundational in modern organic synthesis for constructing complex molecular architectures.
Suzuki, Sonogashira, and Heck Couplings for Carbon-Carbon Bond Formation
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck couplings are powerful methods for forging carbon-carbon bonds.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For a substrate like this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C-2 position.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orgnih.gov This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions and is instrumental in the synthesis of substituted alkynes and conjugated enynes. nih.gov
The Mizoroki-Heck reaction couples the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, to form a new substituted alkene. researchgate.net The reaction typically requires a palladium catalyst, a base (e.g., K₂CO₃ or an amine), and is often performed at elevated temperatures. ugent.be The regioselectivity and stereoselectivity of the Heck reaction are crucial aspects, generally favoring the formation of the trans-alkene.
Table 1: Representative Palladium-Catalyzed C-C Coupling Reactions While specific data for this compound is not detailed in the provided sources, the table below outlines typical conditions for these transformations on analogous aryl bromide substrates.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Temperature |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Phosphine (B1218219) Ligand (e.g., PCy₃) | K₃PO₄ | THF, Dioxane | Room Temp. - 100°C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Toluene (B28343), DMF | Room Temp. - 80°C |
| Heck | Acrylate Ester | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃, Et₃N | DMF, Toluene | 100 - 165°C |
This table is illustrative of general conditions reported for the respective coupling reactions on various aryl halide substrates.
Amination and Amidation Reactions for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds via the palladium-catalyzed coupling of aryl halides with amines. wikipedia.orgacsgcipr.org This reaction has largely superseded harsher classical methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The process involves the coupling of primary or secondary amines with this compound in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). wikipedia.orgnih.gov The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com
Palladium-catalyzed amidation offers a direct route to synthesize N-aryl amides from aryl halides and amides. This transformation is mechanistically related to the Buchwald-Hartwig amination and typically employs a similar catalyst system, such as a Pd(dba)₂/phosphine ligand combination. researchgate.netacs.org These reactions provide access to a class of compounds that are important in various fields of chemical research.
Table 2: Conditions for Palladium-Catalyzed C-N Bond Formation General conditions for Buchwald-Hartwig type reactions on aryl bromides.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Temperature |
| Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Bidentate Phosphine | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110°C |
| Amidation | Amide | Pd(OAc)₂ / Xantphos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 100 - 120°C |
This table represents general conditions and components commonly used in Buchwald-Hartwig amination and amidation reactions.
Nucleophilic Aromatic Substitution Pathways in Activated Benzonitrile (B105546) Systems
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides bearing electron-withdrawing groups. wikipedia.org The nitrile (cyano) group is a potent activating group, rendering the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic attack. total-synthesis.com
Regioselective Substitution at Electron-Deficient Positions
In the SₙAr mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as the nitrile group at C-1, is crucial for stabilizing this negative charge. total-synthesis.comlibretexts.org For substitution to occur, this stabilization is most effective when the activating group is located ortho or para to the leaving group. libretexts.org
In this compound, the bromine atom is ortho to the powerfully electron-withdrawing nitrile group. This positioning strongly activates the C-2 carbon for nucleophilic attack, facilitating the displacement of the bromide ion by a variety of nucleophiles, such as amines, alkoxides, or thiolates. The reaction outcome is a regioselective substitution at the bromine-bearing carbon. The electron-donating alkoxy groups at the C-4 and C-5 positions also influence the ring's electron density but the dominant activating effect for the SₙAr reaction at C-2 is provided by the adjacent nitrile group.
Modifications and Derivatizations of the Nitrile Functionality
The nitrile group itself is a versatile functional handle that can be converted into a range of other nitrogen-containing moieties, significantly expanding the synthetic utility of the this compound core.
Transformations to Other Nitrogen-Containing Functional Groups (e.g., Amidines, Tetrazoles)
Amidines can be synthesized from nitriles via the Pinner reaction. In this method, the nitrile is treated with an alcohol under anhydrous acidic conditions to form an imino ether hydrochloride salt (a Pinner salt). Subsequent reaction of this intermediate with ammonia (B1221849) or an amine yields the corresponding amidine. nih.gov Alternatively, direct addition of ammonia or its derivatives to the nitrile can be achieved under high pressure and temperature. chemicalbook.com
Tetrazoles , which are considered bioisosteres of carboxylic acids, can be formed from nitriles through a [3+2] cycloaddition reaction with an azide (B81097) source. acs.org A common method involves heating the nitrile with sodium azide (NaN₃) and a catalyst, such as zinc chloride or ammonium (B1175870) chloride. organic-chemistry.orgresearchgate.net The use of zinc salts in water has been shown to be an effective and environmentally benign approach for this transformation, proceeding readily for a wide variety of aromatic nitriles. researchgate.netorganic-chemistry.org
Table 3: Common Transformations of the Aryl Nitrile Group
| Target Functional Group | Key Reagents | General Conditions |
| Amidine | 1. HCl, Ethanol (Pinner Reaction) 2. NH₃ | Anhydrous conditions, followed by ammonolysis |
| Tetrazole | Sodium Azide (NaN₃), ZnBr₂ or NH₄Cl | Water or DMF, elevated temperature (e.g., 100-150°C) |
This table summarizes common synthetic routes for the conversion of benzonitriles.
Reactivity at Alkoxy Side Chains and Benzene (B151609) Ring Positions
The presence of methoxy (B1213986) and propoxy groups, in addition to the bromine and nitrile functionalities, on the benzonitrile ring imparts a nuanced reactivity to "this compound". This section explores the potential for selective manipulation of these alkoxy side chains and the strategic functionalization of the aromatic C-H bonds.
Selective Cleavage and Further Derivatization of Methoxy and Propoxy Groups
The differential cleavage of the methoxy and propoxy groups in "this compound" represents a valuable synthetic strategy for introducing further molecular complexity. The selective O-dealkylation of aryl ethers is a well-established transformation in organic synthesis, with the choice of reagent being crucial for achieving the desired selectivity. commonorganicchemistry.comrsc.org
Selective Cleavage:
The selective cleavage of one alkoxy group over the other is primarily dictated by the nature of the alkyl group. Generally, the cleavage of an O-alkyl bond in aryl ethers can be achieved using various reagents, including strong protic acids like HBr, Lewis acids such as BBr₃, and nucleophilic reagents like thiolates. commonorganicchemistry.com In the context of "this compound," the methoxy group is generally more susceptible to cleavage than the propoxy group under certain conditions. For instance, boron tribromide (BBr₃) is a widely used reagent for the mild and effective cleavage of phenolic methyl ethers. commonorganicchemistry.com It is plausible that careful control of stoichiometry and reaction conditions could favor the demethylation over the depropoxylation.
Conversely, conditions that favor an Sₙ2-type mechanism with a soft nucleophile might show different selectivity. For instance, strong nucleophiles like thiolates in polar aprotic solvents can be employed for demethylation. commonorganicchemistry.com The relative reactivity of the methyl versus the propyl group in such reactions would depend on steric hindrance and the stability of the leaving group.
Recent advancements have also highlighted photoredox catalysis as a chemoselective method for the deprotection of phenolic ethers, which could offer an alternative, mild approach to selective dealkylation. chemrxiv.org
Further Derivatization:
Upon selective cleavage of either the methoxy or propoxy group to the corresponding phenol, the resulting hydroxyl group serves as a versatile handle for a wide array of derivatization reactions. nih.govresearchgate.netnih.gov These transformations can be employed to modulate the physicochemical properties of the molecule or to introduce new functionalities for further synthetic elaborations.
Common derivatization strategies for phenolic hydroxyl groups include:
Etherification: Reaction with alkyl halides or sulfates in the presence of a base to introduce new alkyl or substituted alkyl groups.
Esterification: Acylation with acyl chlorides or anhydrides to form ester derivatives. researchgate.net
Formation of Carbamates: Reaction with isocyanates.
Sulfonation: Conversion to sulfonate esters using sulfonyl chlorides. researchgate.net
The choice of derivatizing agent and reaction conditions can be tailored to achieve the desired molecular modification. researchgate.net For instance, introducing a fluorophore or a chromophore can be useful for analytical purposes. nih.gov
Table 1: Potential Reagents for Selective O-Dealkylation of "this compound" and Subsequent Derivatization of the Resulting Phenol.
| Transformation | Reagent/Reaction Condition | Potential Outcome |
| Selective Cleavage | ||
| O-Demethylation | Boron tribromide (BBr₃) in DCM | Preferential cleavage of the methoxy group. |
| O-Demethylation | Hydrobromic acid (HBr) at elevated temperatures | Cleavage of the methoxy group, potentially with lower selectivity. commonorganicchemistry.com |
| O-Demethylation | Thiolates (e.g., sodium isopropyl thiolate) in DMF | Nucleophilic demethylation. commonorganicchemistry.com |
| Derivatization | ||
| Etherification | Alkyl halide (e.g., ethyl iodide), K₂CO₃, Acetone | Formation of a new ether linkage at the phenolic position. |
| Esterification | Acyl chloride (e.g., acetyl chloride), Pyridine | Formation of an ester at the phenolic position. researchgate.net |
| Carbamate (B1207046) Formation | Isocyanate (e.g., phenyl isocyanate), Triethylamine | Formation of a carbamate at the phenolic position. |
| Sulfonylation | Sulfonyl chloride (e.g., p-toluenesulfonyl chloride), Base | Formation of a sulfonate ester at the phenolic position. researchgate.net |
Directed C-H Functionalization Adjacent to Existing Substituents
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the synthesis of complex molecules. rsc.org In "this compound," the regioselectivity of C-H functionalization is governed by the directing effects of the existing substituents on the aromatic ring. chemistrytalk.orgwikipedia.org
The substituents on the benzene ring can be classified as either activating or deactivating, and as ortho, para, or meta directors for electrophilic aromatic substitution. masterorganicchemistry.com
Methoxy (-OCH₃) and Propoxy (-OCH₂CH₂CH₃) groups: These are electron-donating groups (EDGs) and are considered activating groups. They direct incoming electrophiles to the ortho and para positions. libretexts.org
Bromo (-Br) group: Halogens are deactivating yet ortho, para-directing.
Nitrile (-CN) group: This is a strong electron-withdrawing group (EWG) and is a deactivating group that directs incoming electrophiles to the meta position. masterorganicchemistry.com
In the context of transition metal-catalyzed C-H functionalization, the outcome can be more complex and is often controlled by the formation of a metallacyclic intermediate with a directing group. The nitrile group, in particular, has been explored as a directing group for C-H activation. While typically a meta-director in electrophilic aromatic substitution, under certain transition-metal-catalyzed conditions, the nitrile group can direct functionalization to the meta position through a different mechanistic pathway. acs.orgwikipedia.org
The positions available for C-H functionalization on the "this compound" ring are C3 and C6.
Position C3: This position is ortho to the bromine atom and meta to the nitrile group.
Position C6: This position is ortho to the methoxy group and meta to the propoxy group.
The directing effects of the substituents would compete to determine the site of functionalization. The strong electron-donating nature of the alkoxy groups would strongly favor functionalization at the C6 position in a classic electrophilic aromatic substitution. However, in transition-metal-catalyzed C-H activation, the directing effect of the nitrile group could potentially lead to functionalization at the C3 position. The development of specific catalytic systems is crucial for achieving high regioselectivity in such polysubstituted systems.
Recent research has demonstrated that nitrile-based templates can be employed to achieve meta-selective C-H bond functionalization. acs.org This suggests that with the appropriate catalyst and reaction conditions, it may be possible to selectively functionalize the C3 position of "this compound".
Table 2: Predicted Regioselectivity of C-H Functionalization on "this compound" based on Directing Group Effects.
| Position | Substituent Influence | Predicted Reactivity |
| C3 | ortho to -Br (deactivating, o,p-directing)meta to -CN (deactivating, m-directing) | Potentially favored under specific transition-metal catalysis using the nitrile as a directing group. acs.orgwikipedia.org |
| C6 | ortho to -OCH₃ (activating, o,p-directing)meta to -OC₃H₇ (activating, o,p-directing) | Favored in electrophilic aromatic substitution due to the strong activating effect of the methoxy group. libretexts.org |
Computational and Spectroscopic Investigations in Polyfunctionalized Benzonitrile Chemistry
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Related Benzonitriles
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, stability, and reactivity of complex organic molecules, including polyfunctionalized benzonitriles. ikm.org.my These theoretical calculations provide deep insights into molecular properties that are often challenging to explore through experimental means alone. By modeling electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical behavior. jchps.comresearchgate.net
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transient structures like transition states and intermediates. mdpi.com This capability is particularly valuable in the study of polyfunctionalized benzonitriles, where multiple reactive sites exist.
Theoretical investigations into reactions involving benzonitrile (B105546) derivatives, such as cycloadditions and electrophilic aromatic substitutions, have successfully elucidated their molecular mechanisms. For example, DFT studies on [3+2] cycloaddition reactions involving benzonitrile N-oxides revealed that these processes occur via a one-step, polar mechanism through asynchronous transition states. nih.gov Similarly, the mechanism for the nitration of benzonitrile has been explored, confirming a two-step process involving the formation of a tetrahedral cation intermediate, with the initial electrophilic attack being the rate-determining step. researchgate.net By calculating the activation energies for various possible pathways, researchers can predict the regioselectivity and stereoselectivity of reactions, providing guidance for synthetic applications. researchgate.netrsc.org These computational models can also clarify the nature of interactions between reactants, such as in N-heterocyclic carbene (NHC)-catalyzed cycloadditions, by detailing the formation of key intermediates and identifying the rate- and stereoselectivity-determining steps. rsc.org
The electronic and structural properties of a benzonitrile derivative are profoundly influenced by its substituents. DFT allows for a systematic analysis of these substituent effects, which include both inductive and resonance contributions. libretexts.orglibretexts.orgyoutube.com Electron-donating groups (like methoxy (B1213986) and propoxy) and electron-withdrawing groups (like bromo and cyano) modulate the electron density distribution across the aromatic ring, which in turn affects the molecule's reactivity, stability, and spectroscopic characteristics. libretexts.orglibretexts.org
For example, the presence of an electron-donating methoxy group can increase the electron density of the aromatic ring through a resonance effect, making the ring more susceptible to electrophilic attack. youtube.com Conversely, the bromo and cyano groups withdraw electron density inductively and via resonance, respectively, which can deactivate the ring toward electrophiles but may activate it for nucleophilic substitution. libretexts.orgresearchgate.net
DFT-based descriptors can quantify these effects. Studies on fluorinated benzenes, for instance, have used various indices to evaluate how substitution patterns alter aromaticity. nih.gov The analysis of frontier molecular orbitals (HOMO-LUMO) in substituted benzonitriles reveals how substituents alter the energy gap, which correlates with chemical reactivity and electronic transitions. researchgate.netacs.org In the case of 2-Bromo-5-methoxybenzonitrile, DFT calculations showed that the HOMO and LUMO energies were significantly influenced by the substituent pattern, directly impacting the molecule's electronic properties. jchps.com
Below is a table summarizing key computational data derived from DFT studies on 2-Bromo-5-methoxybenzonitrile, a model for more complex polyfunctionalized benzonitriles.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.65 eV | Indicates the energy of the highest occupied molecular orbital; related to the molecule's capacity to donate electrons. |
| LUMO Energy | -1.58 eV | Represents the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
| Energy Gap (ΔE) | 5.07 eV | The difference between LUMO and HOMO energies, which correlates with the chemical reactivity and stability of the molecule. |
| Dipole Moment | 2.16 Debye | Measures the polarity of the molecule, arising from the asymmetrical distribution of electron density due to the substituents. |
| Data derived from DFT/B3LYP calculations on 2-Bromo-5-methoxybenzonitrile. jchps.com |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation in Research
The definitive identification and structural elucidation of novel compounds like 2-Bromo-5-methoxy-4-propoxybenzonitrile rely on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information about the molecular structure, connectivity, and functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. uobasrah.edu.iq ¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types and connectivity of carbon atoms in the molecular skeleton.
For a polyfunctionalized benzonitrile, the ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns being highly sensitive to the electronic effects of the bromo, methoxy, and propoxy substituents. The propoxy group would exhibit characteristic signals for its methylene (-CH₂-) and methyl (-CH₃) protons. Similarly, the methoxy group would show a singlet for its three equivalent protons.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule would produce a distinct signal. uobasrah.edu.iqresearchgate.net The carbon atom of the nitrile group (C≡N) typically appears in a characteristic downfield region. The chemical shifts of the aromatic carbons are influenced by the attached substituents, providing crucial information about their positions on the benzene (B151609) ring. chemicalbook.comspectrabase.com
The following table provides expected chemical shift ranges for the different types of protons and carbons in a molecule like this compound, based on data from related structures.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic (Ar-H) | 6.8 - 7.6 | Singlet / Doublet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | |
| Propoxy (-OCH₂CH₂CH₃) | 3.9 - 4.2 | Triplet | |
| Propoxy (-OCH₂CH₂CH₃) | 1.7 - 1.9 | Sextet | |
| Propoxy (-OCH₂CH₂CH₃) | 0.9 - 1.1 | Triplet | |
| ¹³C | Nitrile (-C≡N) | 115 - 120 | - |
| Aromatic (Ar-C) | 110 - 160 | - | |
| Methoxy (-OCH₃) | 55 - 60 | - | |
| Propoxy (-OCH₂) | 65 - 75 | - | |
| Propoxy (-CH₂-) | 20 - 25 | - | |
| Propoxy (-CH₃) | 10 - 15 | - |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. spectroscopyonline.comgatewayanalytical.comthermofisher.com These techniques are complementary and are used to identify the functional groups present in a compound.
For a substituted benzonitrile, the most characteristic vibration is the C≡N stretching mode, which typically appears as a sharp, intense band in the FT-IR spectrum. jchps.com Other key vibrational modes include C-H stretching of the aromatic ring and alkyl chains, C=C stretching within the aromatic ring, and C-O stretching from the methoxy and propoxy ethers. The C-Br stretching vibration is also expected, typically appearing in the fingerprint region of the spectrum. jchps.comnih.gov
A combined experimental and computational study on the related compound 2-Bromo-5-methoxybenzonitrile provided a detailed assignment of its vibrational modes. jchps.com The findings from such studies are directly applicable to understanding the spectra of more complex analogues.
The table below lists the characteristic vibrational frequencies for key functional groups in substituted benzonitriles, based on experimental and calculated data for 2-Bromo-5-methoxybenzonitrile. jchps.com
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3081 | 3080 | Stretching of C-H bonds on the benzene ring. |
| C≡N Stretch | 2232 | 2231 | Stretching of the nitrile triple bond. |
| Aromatic C=C Stretch | 1582, 1474 | 1582, 1473 | In-plane stretching of the benzene ring carbons. |
| Asymmetric C-O-C Stretch | 1248 | 1247 | Stretching of the ether linkages (methoxy/propoxy). |
| C-Br Stretch | 660 | 661 | Stretching of the carbon-bromine bond. |
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. benthamopen.comnih.govmiamioh.edu In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
For compounds containing bromine, the mass spectrum exhibits a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). libretexts.org This results in the molecular ion appearing as a pair of peaks (M⁺• and [M+2]⁺•) separated by two mass units, with nearly equal intensity. This distinctive signature is a clear indicator of the presence of a single bromine atom in the molecule.
The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The fragmentation pattern provides clues about the molecule's structure. For an aromatic compound like this compound, common fragmentation pathways would include the loss of alkyl radicals from the propoxy group, loss of a methyl radical from the methoxy group, and cleavage of the ether bonds. libretexts.orgnih.gov
The table below outlines the expected key ions in the mass spectrum of a bromo-methoxy-propoxybenzonitrile derivative.
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [M]⁺• | 284 | 286 | Molecular ion |
| [M-CH₃]⁺ | 269 | 271 | Loss of a methyl radical from the methoxy group. |
| [M-C₃H₇]⁺ | 241 | 243 | Loss of a propyl radical from the propoxy group. |
| [M-OC₃H₇]⁺ | 225 | 227 | Loss of the propoxy radical. |
| [M-Br]⁺ | 205 | - | Loss of the bromine atom. |
| Theoretical m/z values for the specified compound. |
Emerging Methodologies and Sustainable Synthesis of Polyfunctionalized Benzonitriles
Green Chemistry Principles Applied to Nitrile Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comijnrd.orgchemijournal.com In the context of synthesizing polyfunctionalized benzonitriles, this involves developing cleaner reaction media, exploring catalytic alternatives to stoichiometric reagents, and utilizing biological systems to perform chemical transformations under mild conditions. sphinxsai.com
Development of Solvent-Free and Aqueous Reaction Systems
A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives like water, or by eliminating the solvent altogether. wjpmr.comunibo.it
Aqueous Reaction Systems: Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and natural abundance. Palladium-catalyzed cyanation reactions, a common method for introducing the nitrile group, have been successfully adapted to aqueous environments. researchgate.netresearchgate.net These systems often employ surfactants to form micelles, which act as nanoreactors, solubilizing the aromatic substrate and catalyst in the aqueous phase. researchgate.netresearchgate.net This micellar catalysis approach not only facilitates the reaction in water but can also enhance catalytic efficiency, allowing for very low catalyst loadings (ppm levels) and efficient conversion of aryl halides to nitriles. researchgate.net
Solvent-Free Systems: Another strategy is the use of solvent-free or solid-state reactions, often assisted by microwave irradiation. mdpi.comresearchgate.net For instance, the conversion of aromatic aldehydes to nitriles can be achieved by reacting them with hydroxylamine hydrochloride on a solid support like montmorillonite K 10 clay or titanium dioxide under microwave conditions. mdpi.comresearchgate.net These methods offer significant advantages, including reduced reaction times (often just minutes), high yields, and the elimination of solvent waste. researchgate.net Ionic liquids have also been explored as recyclable agents that can act as a co-solvent and catalyst, simplifying product separation and reducing environmental impact. researchgate.netrsc.org
The table below summarizes examples of green synthetic routes for aromatic nitriles.
| Reaction Type | Catalyst/Medium | Substrate Example | Product Example | Yield (%) | Reference |
| Pd-Catalyzed Cyanation | Pd/Micellar (Water) | 4-Bromobiphenyl | 4-Biphenylcarbonitrile | 95% | researchgate.net |
| Aldehyde to Nitrile | NH₂OH·HCl/TiO₂ (Solvent-Free, MW) | 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | High | mdpi.com |
| Aldehyde to Nitrile | Ionic Liquid | Benzaldehyde | Benzonitrile (B105546) | 100% | researchgate.netrsc.org |
Exploration of Biocatalytic Approaches for Aromatic Nitriles
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions (room temperature, atmospheric pressure, and neutral pH) in aqueous media. nih.govnih.gov This approach presents a sustainable alternative to traditional chemical methods for nitrile synthesis, which can involve toxic cyanide reagents and harsh conditions. cell.comuva.nl
Two key enzyme families are prominent in the biocatalytic synthesis of aromatic nitriles:
Aldoxime Dehydratases (Oxd): These enzymes catalyze the dehydration of aldoximes to form nitriles. nih.govmdpi.com This cyanide-free route starts from readily available aldehydes, which are first converted to aldoximes and then dehydrated by the enzyme. mdpi.com Researchers have engineered these enzymes to enhance their stability and substrate scope, enabling the scalable synthesis of a variety of aromatic nitriles with high efficiency and at high substrate concentrations. cell.comnih.gov
Nitrilases: These enzymes catalyze the reverse reaction of nitrile hydrolysis, directly converting nitriles to carboxylic acids. nih.govd-nb.info While primarily used for nitrile degradation, their application in synthesis is an area of active research. More relevant to synthesis are enzymes like galactose oxidase, which has been shown to have a promiscuous ability to catalyze the one-pot transformation of alcohols into nitriles using only molecular oxygen and ammonia (B1221849), completely avoiding cyanide. uva.nl
These biocatalytic methods are highly valued for their low environmental impact and their potential to produce complex molecules with high precision. nih.govopenbiotechnologyjournal.com
Chemo- and Regioselective Functionalization Techniques
For a molecule like 2-Bromo-5-methoxy-4-propoxybenzonitrile, which has multiple potential reaction sites, achieving chemo- and regioselectivity is crucial. This involves selectively reacting one functional group in the presence of others or targeting a specific position on the aromatic ring. nih.govnih.gov
Directed C-H Functionalization Strategies for Aromatic Rings
Directly converting ubiquitous but inert carbon-hydrogen (C-H) bonds into new chemical bonds is a powerful strategy for streamlining synthesis. In aromatic systems, this approach avoids the need for pre-functionalized starting materials (like aryl halides), reducing step counts and waste. To control the position of the new functional group (regioselectivity), a directing group already present on the molecule is often used to guide a metal catalyst to a specific C-H bond.
The nitrile group itself can serve as a weakly coordinating directing group. nih.govresearchgate.net It can direct transition metal catalysts (e.g., palladium, rhodium) to the ortho C-H position, enabling reactions such as olefination, arylation, and halogenation. More advanced strategies have been developed to achieve functionalization at the more distant meta position. nih.govwikipedia.org This is accomplished using specially designed templates that tether a nitrile-containing directing group to the substrate, creating a macrocyclic transition state that positions the catalyst for selective C-H activation at the meta carbon. wikipedia.orgacs.org
The table below illustrates different C-H functionalization reactions on aromatic rings.
| Reaction Type | Catalyst | Directing Group | Position | Substrate Example | Product Example | Reference |
| Olefination | Pd(OAc)₂ | Nitrile | ortho | Benzonitrile | 2-Vinylbenzonitrile | researchgate.net |
| Acetoxylation | Pd(OAc)₂ | Nitrile Template | meta | Toluene (B28343) Derivative | meta-Acetoxytoluene Derivative | wikipedia.org |
| Olefination | Pd(OAc)₂ | Nitrile-Si Template | meta | Phenol Derivative | meta-Olefinated Phenol Derivative | nih.govacs.org |
Late-Stage Functionalization of Complex Aromatic Scaffolds
Late-stage functionalization (LSF) is the strategy of introducing functional groups into a complex molecule, such as a drug candidate or natural product, at the final stages of its synthesis. nih.govacs.org This allows for the rapid generation of analogues for structure-activity relationship studies without having to redesign the entire synthesis from scratch. acs.org C-H functionalization is a key tool for LSF because C-H bonds are present throughout complex molecules. nih.govacs.org
The challenge in LSF lies in achieving high selectivity in the presence of numerous functional groups and reactive sites. acs.org For aromatic scaffolds, methods have been developed for the late-stage introduction of the cyano group. researchgate.net For example, palladium-catalyzed cyanation of aryl halides in aqueous micellar media has proven effective for introducing nitrile groups into complex, drug-like molecules with high functional group tolerance. researchgate.netresearchgate.net This allows for the modification of intricate structures without affecting sensitive parts of the molecule. Similarly, direct C-H cyanation reactions are emerging as powerful tools for LSF, offering a direct route to modify aromatic cores without pre-existing functional handles. nih.govnih.gov
Role of 2 Bromo 5 Methoxy 4 Propoxybenzonitrile As a Synthetic Intermediate
Precursor in the Synthesis of More Complex Aromatic and Heterocyclic Systems
The structure of 2-Bromo-5-methoxy-4-propoxybenzonitrile is well-suited for the synthesis of various fused heterocyclic compounds, which are prevalent motifs in many biologically active molecules. The ortho-bromo benzonitrile (B105546) moiety is a common starting point for constructing nitrogen-containing heterocycles such as quinazolines. For instance, in analogous systems, the reaction of 2-aminobenzonitriles with various electrophiles can lead to the formation of quinazoline rings. nih.govorganic-chemistry.org The bromine atom in this compound can be converted to an amino group, which can then undergo cyclization reactions to form such heterocyclic systems.
Furthermore, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov Reactions like the Suzuki-Miyaura coupling would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the benzonitrile ring. nih.govresearchgate.netmdpi.com This approach is fundamental in building complex biaryl structures, which are common in pharmaceuticals and other functional organic molecules.
The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for elaboration into more complex structures. For example, the synthesis of benzofurans can be achieved from appropriately substituted phenols and benzonitriles, highlighting the utility of the nitrile group in forming oxygen-containing heterocycles. nih.govorganic-chemistry.orgnih.govresearchgate.netjocpr.com
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Key Transformation | Potential Application |
|---|---|---|
| Quinazolines | Conversion of the bromo group to an amino group followed by cyclization. nih.govnih.govresearchgate.net | Pharmaceuticals, Agrochemicals |
| Benzofurans | Modification of the nitrile and bromo groups to facilitate cyclization. nih.govorganic-chemistry.org | Natural products, Medicinal chemistry |
Building Block for Functional Materials Research
Substituted benzonitriles are increasingly recognized for their potential in materials science, particularly in the development of organic electronics. The electronic properties of the benzonitrile core can be tuned by the substituents on the aromatic ring. For instance, substituted phthalonitriles are well-known precursors to phthalocyanines, a class of macrocyclic compounds with applications as dyes, pigments, and in photodynamic therapy and as molecular semiconductors. bohrium.comsemanticscholar.orgumich.eduresearchgate.netumich.edu The synthesis of phthalocyanines involves the cyclotetramerization of phthalonitrile derivatives. This compound, with its reactive bromine atom, could be a precursor to a disubstituted phthalonitrile, which could then be used to generate unsymmetrically substituted phthalocyanines with tailored electronic and optical properties.
The high polarity of the nitrile group, combined with the potential for extended conjugation through the aromatic ring, makes benzonitrile derivatives interesting candidates for non-linear optical materials and as components in organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could influence the charge transport and luminescent properties of materials derived from it.
Utility in Scaffold Diversification and Library Synthesis
In the field of drug discovery, the generation of libraries of structurally diverse small molecules is crucial for identifying new therapeutic agents. Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds. niscpr.res.innih.gov this compound represents an excellent starting scaffold for the creation of such libraries.
The bromine atom serves as a key point for diversification through various cross-coupling reactions. nih.gov By employing a range of boronic acids in a Suzuki-Miyaura coupling, for example, a library of compounds with different substituents at the 2-position can be readily synthesized. researchgate.netmdpi.comresearchgate.net Simultaneously, the nitrile group can be transformed into a variety of other functional groups, further expanding the chemical space of the library. This dual functional handle approach allows for the creation of a matrix of related compounds from a single starting material. The nitrile group is a known pharmacophore in many drugs and can act as a bioisostere for other functional groups like carbonyls or halogens, enhancing binding affinity and metabolic stability. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminobenzonitriles |
| Phthalonitriles |
| Quinazolines |
| Benzofurans |
| Phthalocyanines |
Future Research Directions and Unexplored Avenues for 2 Bromo 5 Methoxy 4 Propoxybenzonitrile
Development of Novel Catalytic Systems for Efficient and Selective Transformations
The bromine atom and the nitrile group on the aromatic ring of 2-bromo-5-methoxy-4-propoxybenzonitrile are prime handles for a variety of catalytic transformations. Future research should prioritize the development of novel catalytic systems that can achieve efficient and selective reactions at these sites.
One promising area of investigation is the use of transition metal catalysts, such as palladium, copper, and nickel, for cross-coupling reactions. These reactions could be employed to introduce a wide range of substituents at the bromine position, leading to the synthesis of diverse molecular architectures. For instance, Suzuki-Miyaura coupling could be used to form carbon-carbon bonds with boronic acids, while Buchwald-Hartwig amination could be employed for the formation of carbon-nitrogen bonds. The development of catalysts with high turnover numbers and selectivity for these transformations would be of significant interest.
Furthermore, the nitrile group offers another site for catalytic functionalization. For example, catalytic hydrogenation could reduce the nitrile to a primary amine, a valuable functional group in medicinal chemistry. Alternatively, catalysts could be developed for the cycloaddition reactions of the nitrile group to form various heterocyclic structures. The challenge will be to develop catalytic systems that can selectively target either the bromine or the nitrile group, or even enable tandem reactions involving both.
A key aspect of this research will be the design and synthesis of novel ligands for the metal catalysts. These ligands can be tailored to fine-tune the electronic and steric properties of the catalyst, thereby influencing its reactivity and selectivity. High-throughput screening of catalyst libraries could accelerate the discovery of optimal catalytic systems for specific transformations of this compound.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Target Functional Group | Potential Catalyst | Potential Product Class |
| Suzuki-Miyaura Coupling | Bromine | Palladium-based | Biaryls |
| Buchwald-Hartwig Amination | Bromine | Palladium- or Copper-based | Aryl amines |
| Sonogashira Coupling | Bromine | Palladium/Copper-based | Aryl alkynes |
| Nitrile Hydrogenation | Nitrile | Nickel- or Palladium-based | Benzylamines |
| [2+2+2] Cycloaddition | Nitrile | Transition metal-based | Pyridines |
Exploration of Advanced Synthetic Strategies for Architecturally Complex Molecules
Beyond simple functional group transformations, this compound can serve as a versatile building block for the synthesis of more complex molecules. The exploration of advanced synthetic strategies will be crucial to unlock its full potential in this regard.
One such strategy is the use of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a reaction sequence could be designed where an initial cross-coupling reaction at the bromine position is followed by an intramolecular cyclization involving the nitrile group. This would allow for the rapid construction of complex heterocyclic scaffolds from a relatively simple starting material.
Another area for exploration is the use of C-H activation strategies. The aromatic ring of this compound possesses several C-H bonds that could potentially be functionalized directly, without the need for pre-installed functional groups. The development of regioselective C-H activation methods would provide a powerful tool for the late-stage modification of this molecule and its derivatives.
Furthermore, the combination of the bromo and nitrile functionalities could be exploited in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly desirable from a green chemistry perspective. Designing novel multicomponent reactions that incorporate this compound would open up new avenues for the synthesis of diverse chemical libraries.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from the laboratory bench to industrial-scale production often faces challenges related to scalability, safety, and reproducibility. The integration of flow chemistry and automated synthesis platforms could address these challenges and accelerate the development of synthetic routes involving this compound.
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise manner, offers several advantages, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for in-line reaction monitoring and optimization. amt.uk The synthesis and subsequent transformations of this compound could be adapted to flow conditions, which would be particularly beneficial for exothermic or hazardous reactions. amt.uk
Automated synthesis platforms, which utilize robotics and software to perform chemical reactions, can significantly increase the efficiency of reaction optimization and library synthesis. sigmaaldrich.comwikipedia.orgcognit.cachemspeed.com By automating the process of varying reaction parameters such as temperature, concentration, and catalyst loading, these platforms can rapidly identify the optimal conditions for a given transformation. youtube.com This would be invaluable for exploring the reactivity of this compound and for synthesizing libraries of its derivatives for biological screening.
The combination of flow chemistry and automated synthesis could lead to the development of fully automated, on-demand manufacturing processes for fine chemicals and pharmaceutical intermediates derived from this compound.
Table 2: Comparison of Batch vs. Flow Chemistry for Transformations of this compound
| Parameter | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |
| Mass Transfer | Can be diffusion-limited | Efficient mixing |
| Safety | Potential for thermal runaway | Inherently safer due to small reaction volumes |
| Scalability | Often requires re-optimization | Linear scalability |
| Process Control | Manual or semi-automated | Fully automated with in-line analytics |
Theoretical Predictions and Experimental Validation of Unexplored Reactivity Profiles
Computational chemistry provides a powerful tool for predicting the reactivity of molecules and for guiding experimental design. stonybrook.edu Theoretical studies on this compound could provide valuable insights into its electronic structure, spectroscopic properties, and potential reaction pathways.
Density Functional Theory (DFT) calculations can be used to determine the molecule's optimized geometry, electron density distribution, and frontier molecular orbital energies. researchgate.net This information can help to predict the most likely sites for electrophilic and nucleophilic attack, as well as the molecule's susceptibility to radical reactions. For instance, the calculated electrostatic potential map could highlight regions of high and low electron density, indicating potential sites for chemical reactions.
Furthermore, computational methods can be used to model the transition states of potential reactions, providing information about their activation energies and reaction kinetics. This can help to predict the feasibility of a proposed reaction and to identify potential side products. Such theoretical predictions can then be used to guide the design of experiments to validate the computational findings.
The interplay between theoretical predictions and experimental validation will be crucial for uncovering novel and unexplored reactivity profiles of this compound. This synergistic approach can accelerate the discovery of new reactions and synthetic applications for this versatile molecule.
Table 3: Predicted Spectroscopic Data for a Related Compound: 2-Bromo-5-methoxybenzonitrile
| Spectroscopic Technique | Predicted Data |
| 1H NMR (CDCl3) | δ 7.41 (d, J = 8.5 Hz, 1H), 6.49 (d, J = 2.1 Hz, 1H), 6.39 (dd, J = 8.5, 2.1 Hz, 1H), 3.87 (s, 3H) |
| 13C NMR (CDCl3) | δ 160.4, 156.7, 133.3, 106.0, 102.6, 100.1, 56.3 |
Note: The data in this table is for a structurally related compound and serves as an example of the type of information that can be obtained from spectroscopic analysis. rsc.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Bromo-5-methoxy-4-propoxybenzonitrile to ensure regioselectivity?
- Methodological Answer : Regioselective synthesis requires careful control of reaction conditions. For example, sequential alkylation and halogenation steps can be employed, using protecting groups (e.g., methoxymethoxy in ) to direct substitution. Aromatic nucleophilic substitution (SNAr) at the bromine position can be optimized via temperature modulation (e.g., 60–80°C) and choice of base (e.g., K₂CO₃ in DMF) to minimize side reactions. Monitoring intermediates with thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures purity .
Q. What spectroscopic techniques are most effective for characterizing the substitution pattern in bromo-methoxy-propoxybenzonitrile derivatives?
- Methodological Answer :
- NMR : ¹H NMR identifies methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups via singlet (δ 3.8–4.0 ppm) and triplet/multiplet signals (δ 1.0–1.5 ppm), respectively. ¹³C NMR distinguishes nitrile (C≡N) at ~115 ppm.
- IR : Confirms nitrile (C≡N stretch at ~2230 cm⁻¹) and ether (C-O-C stretch at ~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
Cross-referencing with analogs (e.g., ’s bromo-methoxy benzoic acids) ensures accurate assignment .
Q. What are the best practices for handling and storing brominated benzonitrile derivatives to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to minimize light-induced decomposition. Use desiccants (e.g., silica gel) to avoid hydrolysis. Handling should involve nitrile gloves and fume hoods to prevent skin/eye exposure, as per safety protocols in and .
Advanced Research Questions
Q. How can X-ray crystallography be optimized for structural elucidation of this compound derivatives?
- Methodological Answer : Use SHELXL ( ) for refinement, particularly for resolving disorder in flexible propoxy chains. High-resolution data (≤1.0 Å) collected at low temperature (100 K) reduces thermal motion artifacts. For twinned crystals, employ the TWIN/BASF commands in SHELX to refine twin laws. Hydrogen bonding networks (e.g., C≡N···H-O interactions) should be validated via difference Fourier maps .
Q. How to resolve contradictory data in reaction mechanisms involving bromo-methoxy-propoxybenzonitrile intermediates?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled nitrile groups (as in ) to track reaction pathways via NMR or MS.
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to explain unexpected regiochemistry.
- Kinetic Analysis : Compare experimental rate constants (e.g., via UV-Vis monitoring) with theoretical predictions to identify mechanistic outliers .
Q. What strategies improve the yield of Suzuki-Miyaura couplings using bromo-methoxy-propoxybenzonitrile as substrates?
- Methodological Answer :
- Catalyst Optimization : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/water mixtures enhances stability of electron-deficient aryl bromides.
- Boronic Acid Partners : Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) reduce steric hindrance.
- Microwave Assistance : Short reaction times (10–30 min) at 100°C minimize decomposition.
Refer to ’s boron-containing analogs for solvent/catalyst compatibility .
Data Presentation Guidelines
- Crystallographic Data : Tabulate bond lengths/angles (e.g., C-Br = 1.89 Å, C≡N = 1.15 Å) and refinement parameters (R-factor ≤0.05).
- Spectral Data : Include peak assignments in supplementary materials (e.g., ¹H NMR δ 7.2–7.4 ppm for aromatic protons).
- Reaction Yields : Report isolated yields alongside turnover numbers (TON) for catalytic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
